molecular formula C5H3ClN4 B1586798 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-36-1

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1586798
CAS No.: 33050-36-1
M. Wt: 154.56 g/mol
InChI Key: GPWWYWGHZHRRCW-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . Another study reported the synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .


Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been discussed in several studies . These studies have highlighted the importance of the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds have been studied . These studies have shown that these compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been reported . The compound has a molecular weight of 154.56 g/mol .

Scientific Research Applications

Synthesis and Characterization

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been a subject of extensive research, primarily for their synthesis and structural characterization. Studies have detailed the synthesis processes and used various spectroscopic techniques, like NMR, IR, mass spectral studies, and X-ray diffraction for characterizing these compounds (Sallam et al., 2021); (Sallam et al., 2021).

Biological Properties

Derivatives of this compound have shown significant biological properties. They have been found to exhibit anti-tumor and anti-inflammatory activities. This makes them valuable in the field of medicinal chemistry, as they offer potential avenues for the development of new therapeutic agents (Katrusiak et al., 2001).

Applications in Diabetes Treatment

Some triazolo-pyridazine-6-yl-substituted piperazines, synthesized from this compound, have been evaluated for their potential as anti-diabetic medications. They have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management (Bindu et al., 2019).

Cytotoxicity Studies

Studies on the cytotoxic activities of this compound derivatives have been conducted, particularly against cancer cell lines like Acute Lymphoblastic Leukemia and human breast adenocarcinoma cells. These compounds have shown potent cytotoxic activity, indicating their potential as anti-cancer agents (Mamta et al., 2019).

Antiviral Activity

The derivatives of this compound have also exhibited antiviral properties. For example, certain compounds showed significant activity against hepatitis-A virus, suggesting their potential application in treating viral infections (Shamroukh & Ali, 2008).

High-Energy Material Construction

Interestingly, this compound has been utilized in the construction of high-energy materials. New compounds synthesized using this bicyclic fused structure demonstrated properties suitable for energetic materials with low sensitivities and good thermostability, making them potential candidates for applications in materials science (Chen et al., 2021).

Antitubulin Agents

A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated as potential antitubulin agents. These compounds showed moderate to potent antiproliferative activity and were found to disrupt tubulin microtubule dynamics, suggesting their utility in cancer treatment (Xu et al., 2016).

Agricultural Applications

This compound derivatives have found applications in agriculture as well. They have been used as insecticidal, herbicidal, and plant growth regulators. The compound's structure and intermolecular interactions were analyzed for their potential in controlling fungal pathogens, indicating their versatility beyond medicinal applications (Sallam et al., 2022).

Antimicrobial Activities

The derivatives of this compound have demonstrated antimicrobial activities. Studies have synthesized novel derivatives and evaluated their efficacy against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ruso et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. By inhibiting these targets, this compound can potentially halt the growth and spread of cancer cells .

Mode of Action

This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, growth, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the growth and spread of cancer cells .

Pharmacokinetics

The ADME properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . The compound also shows no inhibitory activity against major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions . These properties contribute to the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be influenced by the presence of certain functional groups in its structure . Additionally, the compound’s stability can be affected by conditions that may cause it to degrade or form dust

Future Directions

While specific future directions for 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine were not found in the retrieved papers, research into similar compounds continues to be a priority, with more effective and selective chemotherapeutic drugs urgently needed .

Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWYWGHZHRRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363047
Record name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33050-36-1
Record name 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33050-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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